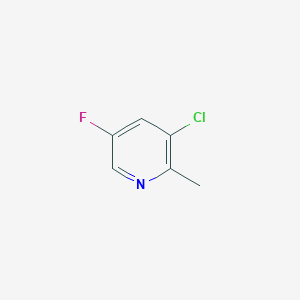
Epienshicin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Epienshicin is a naturally occurring aryltetralin lignan found in the plant species Schisandra henryi. This compound is part of a larger group of lignans known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of epienshicin typically involves the extraction from Schisandra henryi using advanced chromatographic techniques. The process begins with the collection of plant material, followed by drying and grinding. The powdered material is then subjected to solvent extraction, often using methanol or ethanol. The crude extract is purified using column chromatography to isolate this compound.
Industrial Production Methods: Industrial production of this compound is still in its nascent stages. biotechnological approaches, such as in vitro cultures of Schisandra henryi, have shown promise in producing this compound on a larger scale. These methods involve optimizing culture conditions to enhance the yield of this compound, making it a viable option for industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Epienshicin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its biological activity or to study its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions to oxidize this compound.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents employed to reduce this compound.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound molecule.
Major Products:
Applications De Recherche Scientifique
Epienshicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying lignan biosynthesis and chemical modifications.
Biology: this compound is used in research to understand its role in plant defense mechanisms and its interaction with other biomolecules.
Medicine: The compound has shown potential in treating various ailments due to its anti-inflammatory, antioxidant, and anticancer properties.
Industry: this compound is explored for its use in developing new pharmaceuticals and nutraceuticals
Mécanisme D'action
The mechanism of action of epienshicin involves its interaction with various molecular targets and pathways. It exerts its effects primarily through:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory Pathways: It inhibits the production of pro-inflammatory cytokines, thereby reducing inflammation.
Anticancer Mechanisms: this compound induces apoptosis in cancer cells by activating specific signaling pathways
Comparaison Avec Des Composés Similaires
Epienshicin is compared with other lignans such as schisantherin A, schisantherin B, and gomisin G. While these compounds share similar structural features, this compound stands out due to its unique aryltetralin structure and distinct biological activities.
Conclusion
This compound is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. Its unique chemical structure and properties make it a valuable subject for further research in various scientific fields. As industrial production methods improve, this compound may become more widely available for use in pharmaceuticals and other applications.
Propriétés
Formule moléculaire |
C20H20O5 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
(6R,7S,8R)-8-(4-hydroxy-3-methoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one |
InChI |
InChI=1S/C20H20O5/c1-10-11(2)20(22)14-8-18-17(24-9-25-18)7-13(14)19(10)12-4-5-15(21)16(6-12)23-3/h4-8,10-11,19,21H,9H2,1-3H3/t10-,11-,19-/m1/s1 |
Clé InChI |
PKDKRIQIMYSIFF-XCJKDKRRSA-N |
SMILES isomérique |
C[C@@H]1[C@H](C(=O)C2=CC3=C(C=C2[C@H]1C4=CC(=C(C=C4)O)OC)OCO3)C |
SMILES canonique |
CC1C(C(=O)C2=CC3=C(C=C2C1C4=CC(=C(C=C4)O)OC)OCO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


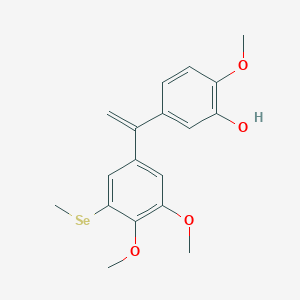
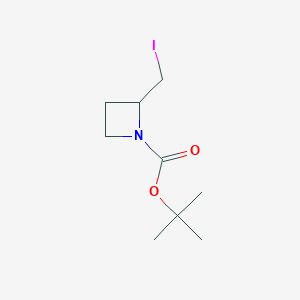

![1,4-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B13033412.png)
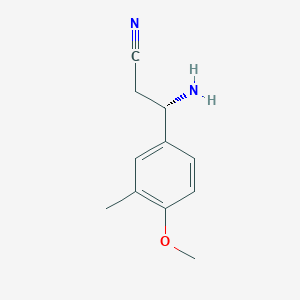
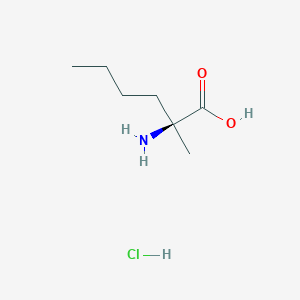
![(3aR,4S,9bS)-6-(trifluoromethyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033421.png)
![(1R,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13033426.png)
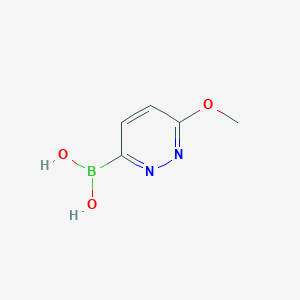
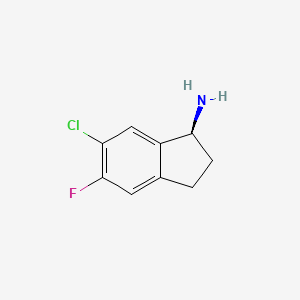
![6,8-Dichloroimidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B13033443.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13033451.png)

